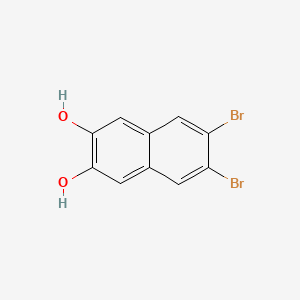
2,3-Dihydroxy-6,7-dibromonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-6,7-dibromonaphthalene is an organic compound with the molecular formula C10H6Br2O2 and a molecular weight of 317.96 g/mol It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two bromine atoms on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-6,7-dibromonaphthalene typically involves the bromination of naphthalene derivatives followed by hydroxylation. One common method involves the selective bromination of 1-bromonaphthalene using bromine in the presence of a solvent like methylene chloride at elevated temperatures (230-250°C) . The resulting dibromonaphthalene is then subjected to hydroxylation to introduce the hydroxyl groups at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The bromination and hydroxylation steps are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-6,7-dibromonaphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding dihydroxy naphthalene.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 2,3-dihydroxynaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydroxy-6,7-dibromonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-6,7-dibromonaphthalene involves its interaction with molecular targets through its hydroxyl and bromine functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromonaphthalene: Similar in structure but lacks hydroxyl groups.
2,3-Dihydroxy-1,4-naphthoquinone: Contains hydroxyl groups but different bromine substitution pattern.
2,7-Dibromonaphthalene: Similar bromine substitution but different positions on the naphthalene ring.
Properties
Molecular Formula |
C10H6Br2O2 |
|---|---|
Molecular Weight |
317.96 g/mol |
IUPAC Name |
6,7-dibromonaphthalene-2,3-diol |
InChI |
InChI=1S/C10H6Br2O2/c11-7-1-5-3-9(13)10(14)4-6(5)2-8(7)12/h1-4,13-14H |
InChI Key |
YQEHRRGEIXRJJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


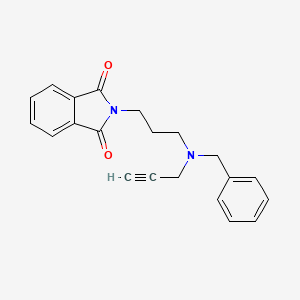
![1-Fluorobenzo[a]anthracene](/img/structure/B14755823.png)
![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)
![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)
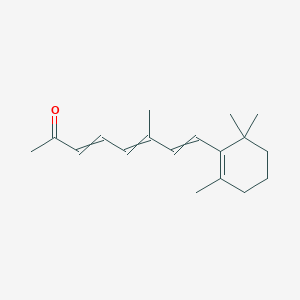
![Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14755838.png)
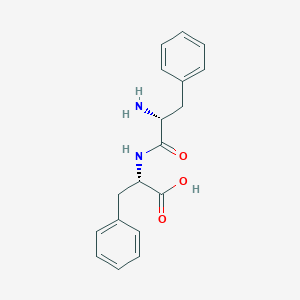
![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)
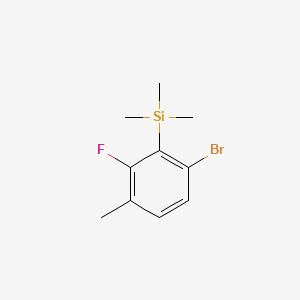
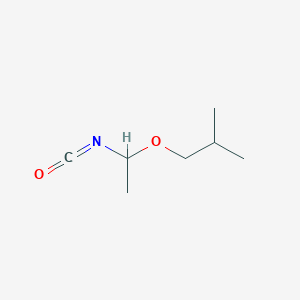
![((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)
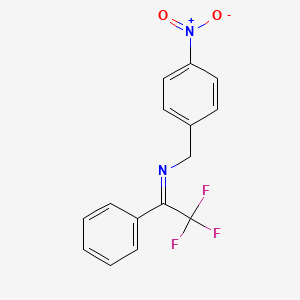
![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)
